2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Overview
Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinoline derivatives often involves multicomponent reactions, Friedländer condensation, or synthesis from anthranilic acid derivatives . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported .
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinoline derivatives can be modified with a number of substituents, which can greatly influence their physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]quinoline derivatives often involve a sequential opening/closing cascade reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinoline derivatives can vary greatly depending on their specific structure and substituents .
Mechanism of Action
Target of Action
Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
For instance, TRK inhibitors can prevent the phosphorylation of the intramembrane kinase domain, thereby inhibiting downstream signal transduction pathways .
Biochemical Pathways
Related compounds that inhibit trks can affect several downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A related compound, c03, has been shown to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds that inhibit trks can lead to the inhibition of cell proliferation and differentiation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-3-11-26-20-16(12-14-8-6-7-13(2)18(14)23-20)19(25-26)24-21(27)15-9-4-5-10-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSHMKPYVJFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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